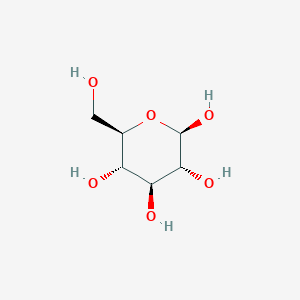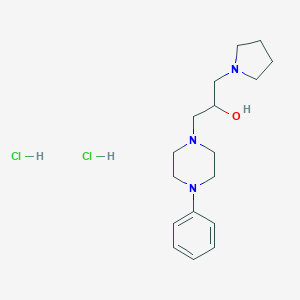
2-(3,4-Dichlorophenyl)benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)benzoxazole, also known as DCBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it an ideal candidate for use in a variety of laboratory experiments. In
科学的研究の応用
2-(3,4-Dichlorophenyl)benzoxazole has been used in a variety of scientific research applications. One of the most significant uses of 2-(3,4-Dichlorophenyl)benzoxazole is in the development of fluorescent probes. These probes are used to detect and visualize biological molecules such as proteins and nucleic acids. 2-(3,4-Dichlorophenyl)benzoxazole is also used in the development of sensors for the detection of metal ions. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been studied for its potential use in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole involves the formation of a complex with biological molecules such as proteins and nucleic acids. This complex formation results in a change in the fluorescence properties of 2-(3,4-Dichlorophenyl)benzoxazole, which can be detected and measured. The exact mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole is still being studied, but it is believed to involve interactions with specific amino acid residues in proteins and specific nucleotide sequences in nucleic acids.
生化学的および生理学的効果
2-(3,4-Dichlorophenyl)benzoxazole has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to bind to specific proteins and nucleic acids, which can result in changes in their function. Additionally, 2-(3,4-Dichlorophenyl)benzoxazole has been shown to have potential anti-cancer properties, although more research is needed to fully understand its effects.
実験室実験の利点と制限
2-(3,4-Dichlorophenyl)benzoxazole has several advantages for use in laboratory experiments. It is a highly sensitive fluorescent probe that can detect very low concentrations of biological molecules. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, 2-(3,4-Dichlorophenyl)benzoxazole also has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole. One area of interest is the development of new fluorescent probes based on the structure of 2-(3,4-Dichlorophenyl)benzoxazole. Additionally, researchers are exploring the potential use of 2-(3,4-Dichlorophenyl)benzoxazole in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 2-(3,4-Dichlorophenyl)benzoxazole, which could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)benzoxazole is a promising compound for use in scientific research. Its unique structure and fluorescence properties make it an ideal candidate for the development of fluorescent probes and sensors. Additionally, its potential anti-cancer properties and other biochemical effects make it an interesting target for drug development. While there are some limitations to its use in laboratory experiments, there are many potential future directions for research involving 2-(3,4-Dichlorophenyl)benzoxazole.
合成法
The synthesis of 2-(3,4-Dichlorophenyl)benzoxazole involves the reaction of 3,4-dichloroaniline with salicylaldehyde in the presence of a base. The resulting product is then purified through recrystallization. This method has been widely used to produce high-quality 2-(3,4-Dichlorophenyl)benzoxazole for use in scientific research.
特性
CAS番号 |
3164-12-3 |
|---|---|
製品名 |
2-(3,4-Dichlorophenyl)benzoxazole |
分子式 |
C13H7Cl2NO |
分子量 |
264.1 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChIキー |
DSLOEULHWIEJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
その他のCAS番号 |
3164-12-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)




![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)





![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
